Octanol–Water Partition Coefficient (logP): A Drastic Reduction in Lipophilicity
3,4-Dihydroxy-4-methylhexadecanoic acid exhibits a calculated logP of 4.46, as reported in the authoritative Lipid Maps database [1]. In stark contrast, its closest non-hydroxylated analog, 4-methylhexadecanoic acid, has a logP of 7.38–7.50 . This represents a ΔlogP of approximately –3 log units, indicating that the target compound is roughly 1,000-fold more hydrophilic. The difference arises directly from the two additional hydroxyl groups and profoundly affects partitioning behavior in both biological membranes and reversed-phase chromatographic systems.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.46 |
| Comparator Or Baseline | 4-methylhexadecanoic acid: logP = 7.38–7.50 |
| Quantified Difference | ΔlogP ≈ –3.0 (≈1,000-fold higher hydrophilicity) |
| Conditions | Calculated logP values from Lipid Maps (target) and ACD/Labs/EPISuite (comparator) |
Why This Matters
A 1,000-fold difference in hydrophilicity directly impacts selection for studies on membrane permeability, bioavailability, or extraction protocols where precise logP control is critical.
- [1] Lipid Maps Structure Database (LMSD). 3,4-dihydroxy-4-methylhexadecanoic acid (LMFA01050488). View Source
